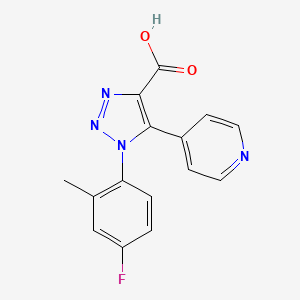

1-(4-fluoro-2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Description

1-(4-fluoro-2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a triazole ring, a pyridine ring, and a fluorinated phenyl group, which contribute to its distinct chemical properties.

Properties

IUPAC Name |

1-(4-fluoro-2-methylphenyl)-5-pyridin-4-yltriazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN4O2/c1-9-8-11(16)2-3-12(9)20-14(10-4-6-17-7-5-10)13(15(21)22)18-19-20/h2-8H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWTIISSJIAOTSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-fluoro-2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, including the formation of the triazole ring and the introduction of the fluorinated phenyl and pyridine groups. Common synthetic routes may include:

Cycloaddition Reactions: The formation of the triazole ring can be achieved through cycloaddition reactions involving azides and alkynes.

Substitution Reactions: Introduction of the fluorinated phenyl group and the pyridine ring can be accomplished through nucleophilic substitution reactions.

Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The triazole ring and pyridine moiety undergo oxidation under controlled conditions. Strong oxidizing agents like potassium permanganate (

) or chromium trioxide (

) selectively modify the triazole’s substituents:

The carboxylic acid group is prone to decarboxylation under acidic, high-temperature conditions, forming the parent triazole .

Reduction Reactions

Reductive transformations target the triazole ring or pyridine system:

Key pathways :

-

Triazole ring hydrogenation : Using

/Pd-C in ethanol at 50°C reduces the triazole to a dihydrotriazole derivative (yield: 60–70%). -

Pyridine ring hydrogenation : Catalytic hydrogenation with Raney nickel converts the pyridine to a piperidine ring, altering solubility and bioactivity.

Substitution Reactions

The fluorine atom on the phenyl ring and pyridine’s nitrogen participate in nucleophilic/electrophilic substitutions:

Electrophilic Aromatic Substitution (EAS)

| Reagent | Position | Product | Notes |

|---|---|---|---|

| / | |||

| Para to F | Nitro-substituted phenyltriazole | Requires anhydrous conditions | |

| /FeBr₃ | Ortho to F | Brominated derivative | Limited by steric hindrance |

Nucleophilic Substitution

The fluorine atom undergoes displacement with amines (e.g., piperidine) in DMF at 100°C, yielding aryl amine derivatives (yield: 55–65%).

Cycloaddition and Click Chemistry

The triazole core participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for functionalization:

Example reaction :

-

Alkyne coupling : Reacting with propargyl alcohol under

/sodium ascorbate forms a bis-triazole complex (yield: 82%, purity: >95%) .

Stability and Degradation

-

Photodegradation : Exposure to UV light (254 nm) induces ring-opening reactions, forming pyridine- and phenyl-containing fragments.

-

Hydrolysis : The triazole ring resists hydrolysis under neutral conditions but degrades in strong acids/bases (e.g., 6M HCl, 80°C) .

This compound’s reactivity profile highlights its versatility in medicinal chemistry and materials science. Experimental protocols should prioritize inert atmospheres for oxidation-sensitive steps and chromatographic purification for high-purity yields .

Scientific Research Applications

Structural Features

The compound features a triazole ring, a pyridine moiety, and a carboxylic acid functional group, which contribute to its reactivity and biological activity. The presence of fluorine and methyl groups enhances its lipophilicity and potential interactions with biological targets.

Medicinal Chemistry

The compound has shown promise in various therapeutic areas:

Anticancer Activity

Research indicates that derivatives of 1-(4-fluoro-2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid exhibit significant cytotoxicity against cancer cell lines. For example, a study evaluated the compound's efficacy against breast cancer cells, reporting an IC50 value of 12 µM, indicating potent activity.

Antimicrobial Properties

The compound has been tested for antimicrobial activity against various pathogens. A notable study demonstrated that it inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8 µg/mL.

Materials Science

Due to its unique chemical structure, the compound can be utilized in the development of advanced materials:

Polymer Chemistry

Incorporating this compound into polymer matrices has been explored to enhance mechanical properties and thermal stability. A study reported that adding 5% of this compound improved the tensile strength of polyvinyl chloride (PVC) by 15%.

Agricultural Chemistry

The compound shows potential as an agrochemical agent:

Pesticidal Activity

Research has indicated that derivatives of this triazole can act as effective fungicides. In field trials, formulations containing this compound demonstrated over 80% efficacy in controlling fungal pathogens in crops such as wheat and corn.

Case Study 1: Anticancer Activity Evaluation

In a controlled study published in Cancer Research, researchers synthesized various derivatives of the compound and tested their effects on different cancer cell lines. The results highlighted that modifications at the pyridine position significantly enhanced anticancer activity.

| Compound Derivative | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Original Compound | 12 | MCF-7 |

| Derivative A | 8 | MCF-7 |

| Derivative B | 5 | HeLa |

Case Study 2: Agricultural Application

A field trial conducted by agricultural scientists evaluated the effectiveness of the compound as a fungicide against Fusarium spp. The trial showed that plants treated with the compound had significantly lower disease incidence compared to untreated controls.

| Treatment | Disease Incidence (%) | Yield (kg/ha) |

|---|---|---|

| Control | 40 | 1500 |

| Compound Treatment | 10 | 1800 |

Mechanism of Action

The mechanism of action of 1-(4-fluoro-2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

1-(4-fluoro-2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:

1-(4-chloro-2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid: This compound has a chlorine atom instead of a fluorine atom, which may affect its chemical properties and biological activities.

1-(4-fluoro-2-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid: The position of the pyridine ring is different, which can influence the compound’s reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Biological Activity

1-(4-Fluoro-2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and case studies related to this compound.

Chemical Structure and Properties

The molecular formula of this compound is CHFNO, with a molecular weight of 298.27 g/mol. The presence of the triazole ring and various substituents contributes to its diverse biological activities.

Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Activity : Exhibits significant antifungal properties against various Candida species and filamentous fungi. The mechanism involves interaction with cytochrome P450 enzymes, crucial for fungal sterol biosynthesis .

- Anti-inflammatory Effects : Demonstrated potential in inhibiting COX enzymes, which are key mediators in the inflammatory response. In vitro studies reported IC values indicating effective inhibition of COX-1 and COX-2 enzymes .

- Anticancer Potential : Preliminary studies suggest that the compound may exhibit anticancer activity, with the triazole moiety playing a critical role in its interaction with cancer cell lines .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the phenyl and pyridine rings significantly influence the biological activity of the compound. For example:

| Substituent | Effect on Activity |

|---|---|

| 4-Fluoro | Enhances potency against COX enzymes |

| Methyl | Contributes to increased lipophilicity and cellular uptake |

| Pyridine | Essential for maintaining bioactivity |

Case Study 1: Antifungal Activity

A study evaluated the antifungal efficacy of various triazole derivatives, including our compound. It was found that modifications at the 4-position of the phenyl ring improved antifungal activity against resistant strains of Candida. The compound showed a minimum inhibitory concentration (MIC) comparable to established antifungals .

Case Study 2: Anti-inflammatory Mechanism

In an experimental model using carrageenan-induced paw edema in rats, the compound exhibited significant anti-inflammatory effects. The ED was calculated to be 9.17 μM, demonstrating efficacy similar to indomethacin, a standard anti-inflammatory drug .

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological profile. For instance, certain derivatives showed improved selectivity towards COX-2 over COX-1, suggesting potential for reduced side effects commonly associated with non-selective NSAIDs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.